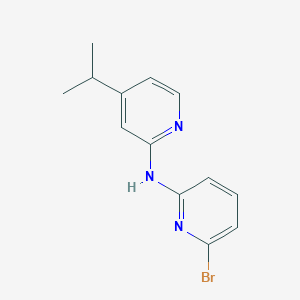
6-bromo-N-(4-propan-2-ylpyridin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(4-propan-2-ylpyridin-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an amine group attached to another pyridine ring substituted with a propan-2-yl group. Bromopyridines are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-propan-2-ylpyridin-2-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by amination. One common method is the bromination of 2-pyridinecarboxaldehyde to form 6-bromo-2-pyridinecarboxaldehyde, which is then reacted with 4-propan-2-ylpyridin-2-amine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(4-propan-2-ylpyridin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-N-(4-propan-2-ylpyridin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biological probes and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-propan-2-ylpyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or proteins, and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 6-bromo-N-(4-propan-2-ylpyridin-2-yl)pyridin-2-amine.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another bromopyridine derivative with different substituents and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a bromine atom and an amine group on a pyridine ring makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H14BrN3 |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
6-bromo-N-(4-propan-2-ylpyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H14BrN3/c1-9(2)10-6-7-15-13(8-10)17-12-5-3-4-11(14)16-12/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
ADFKOFIGSFIHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


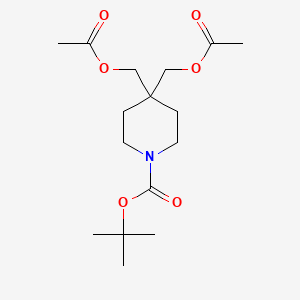
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
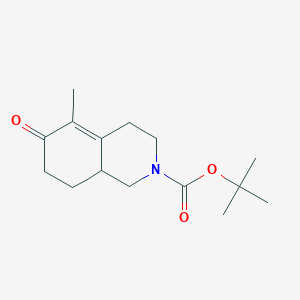
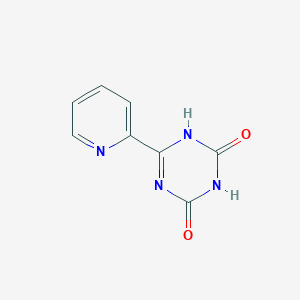
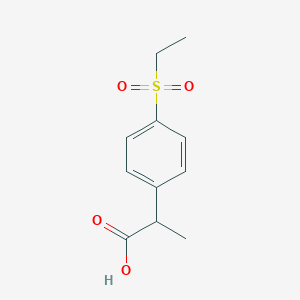

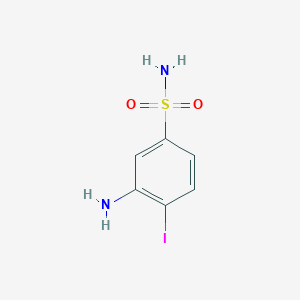
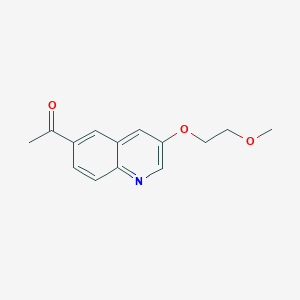

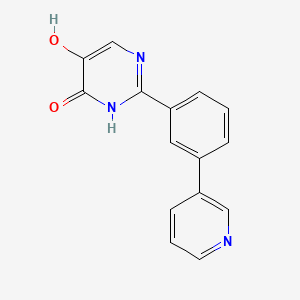

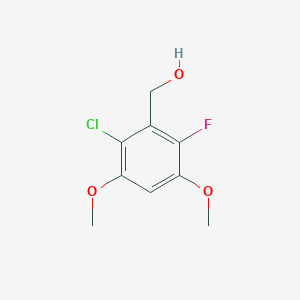
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
